1,4-Diphenylethylenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

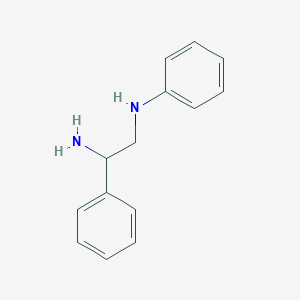

1,2-Diphenyl-1,2-ethylenediamine, also known as DPEN, is an organic compound with the formula H2NCHPhCHPhNH2, where Ph is phenyl (C6H5). DPEN exists as three stereoisomers: meso and two enantiomers S,S- and R,R-. The chiral diastereomers are used in asymmetric hydrogenation .

Synthesis Analysis

1,2-Diphenyl-1,2-ethylenediamine can be prepared from benzil by reductive amination . The chiral diastereomer, which is of greater value, can be resolved into the R,R- and S,S- enantiomers using tartaric acid as the resolving agent .Molecular Structure Analysis

The molecular formula of 1,4-Diphenylethylenediamine is C14H16N2. It has an average mass of 212.290 Da and a monoisotopic mass of 212.131348 Da .Chemical Reactions Analysis

DPEN is used in asymmetric catalysis. The N-tosylated derivative, TsDPEN, is a ligand precursor for catalysts for asymmetric transfer hydrogenation. For example, (cymene)Ru (S,S-TsDPEN) catalyzes the hydrogenation of benzil into (R,R)-hydrobenzoin .Physical And Chemical Properties Analysis

DPEN is a white solid with a melting point between 79 to 83 °C. It is slightly soluble in water .Aplicaciones Científicas De Investigación

- Chiral Solvating Agent in NMR Studies N1,2-Diphenylethane-1,2-diamine serves as a chiral solvating agent in nuclear magnetic resonance (NMR) studies. Researchers have explored its use as a chiral solvating agent (CSA) in the analysis of chiral carboxylic acids using 1H NMR spectroscopy.

- The compound acts as a versatile ligand for the formation of metal complexes. Researchers have employed it in the synthesis of chiral tropocoronands, which have potential utility in asymmetric catalysis .

- N1,2-Diphenylethane-1,2-diamine, along with benzylamine (BA), has been used for the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols. This approach, mediated by an oxidant such as potassium hexacyanoferrate, enables bioanalysis via liquid chromatography with fluorescence detection .

- (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN), an enantiomer of N1,2-Diphenylethane-1,2-diamine, is widely used as a chiral auxiliary and ligand. It plays a crucial role in the synthesis of asymmetric catalysts, including BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones .

Versatile Ligand for Metal Complexes

Fluorogenic Derivatization in Bioanalysis

Chiral Auxiliary and Ligand for Asymmetric Catalysts

Safety and Hazards

Mecanismo De Acción

Target of Action

N1,2-Diphenylethane-1,2-diamine, also known as 1,4-Diphenylethylenediamine, is primarily used as a chiral auxiliary and ligand in the synthesis of asymmetric catalysts . It is also used as a chiral solvating agent in NMR studies .

Mode of Action

The compound interacts with its targets by acting as a chiral auxiliary and ligand. It is used in the synthesis of asymmetric catalysts such as BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones . It is also used as a chiral solvating agent in NMR studies .

Biochemical Pathways

The compound is involved in the asymmetric hydrogenation pathway . It is used as a ligand in the synthesis of asymmetric catalysts, which are used for the stereoselective hydrogenation of ketones . It can also be used to catalyze enantioselective intramolecular Stetter reaction and oxodiene Diels-Alder reaction .

Result of Action

The compound’s action results in the formation of asymmetric catalysts that are used for the stereoselective hydrogenation of ketones . This allows for the production of chiral molecules, which are important in many areas of chemistry and biology.

Propiedades

IUPAC Name |

N',1-diphenylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORMNFOQTHQKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,2-Diphenylethane-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)

![4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2450735.png)

![N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2450743.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2450746.png)

![6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2450748.png)

![1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2450753.png)

![3-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2450755.png)